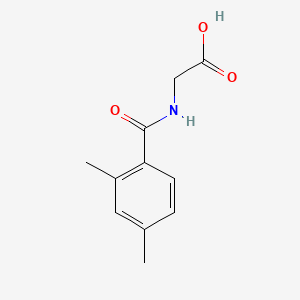

2,4-Dimethylhippuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethylhippuric acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomarker for Xylene Exposure

Toxicological Studies

2,4-DMHA is primarily utilized as a biomarker for xylene exposure. Studies have demonstrated that urinary levels of 2,4-DMHA correlate significantly with the amount of xylene inhaled or ingested. For instance, a study involving patients who ingested xylene showed that urinary concentrations of methyl hippuric acids (including 2,4-DMHA) peaked several hours post-exposure and were analyzed using high-performance liquid chromatography (HPLC) .

Case Study: Pesticide Poisoning

In cases of acute pesticide poisoning where xylene was involved, researchers measured urinary methyl hippuric acids to estimate the volume of xylene ingested. The study established a quadratic regression model correlating urinary levels of 2,4-DMHA with the ingested amount of xylene . This application emphasizes the compound's role in clinical toxicology for rapid diagnosis and treatment planning.

Occupational Health Monitoring

Exposure Assessment

Occupational health studies frequently employ 2,4-DMHA as a biomarker to monitor worker exposure to xylene in industries such as painting, printing, and chemical manufacturing. Regular monitoring helps in assessing potential health risks associated with chronic exposure to volatile organic compounds (VOCs). Research has shown that elevated levels of 2,4-DMHA in urine samples indicate significant exposure to xylene .

Regulatory Compliance

The presence of 2,4-DMHA is also used to ensure compliance with occupational safety regulations. Organizations like the Occupational Safety and Health Administration (OSHA) utilize urinary biomarkers to evaluate workplace safety and implement necessary interventions when exposure limits are exceeded.

Environmental Monitoring

Pollution Assessment

Environmental studies utilize 2,4-DMHA to assess pollution levels from industrial emissions. The detection of this compound in environmental samples can indicate contamination from xylene and its derivatives. For example, studies measuring urinary metabolites in populations living near industrial sites have linked elevated levels of 2,4-DMHA with increased environmental exposure to VOCs .

Analytical Techniques

Quantitative Analysis

The determination of 2,4-DMHA in biological samples is typically conducted using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC. These methods provide high sensitivity and specificity for detecting low concentrations of metabolites in urine .

Research Findings Summary

| Study Focus | Findings | Methodology |

|---|---|---|

| Toxicity in Pesticide Cases | Urinary 2,4-DMHA levels correlate with ingested xylene volumes; significant for diagnosis. | HPLC analysis |

| Occupational Exposure | Elevated urinary levels indicate high exposure among workers; used for health risk assessment. | Urine sampling |

| Environmental Impact | Detection in populations near industrial sites links to VOC exposure; relevant for pollution studies. | Environmental sampling |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hippuric acid derivatives undergo hydrolysis under alkaline conditions. For example:

-

Base-Catalyzed Hydrolysis : Hippuric acid (benzoylglycine) reacts with hot caustic alkalis to yield benzoic acid and glycine . This mechanism likely extends to methyl-substituted analogs, where alkaline conditions would cleave the amide bond, releasing substituted benzoic acids and glycine.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Alkaline hydrolysis | Hot NaOH/KOH | Substituted benzoic acid + glycine |

Metabolic Conjugation Pathways

Methylhippuric acids are glycine conjugates formed during xenobiotic metabolism:

-

Xylene Metabolism : 2-Methylhippuric acid arises from o-xylene exposure. Hepatic cytochrome P450 enzymes oxidize xylene isomers to toluic acids, which conjugate with glycine via glycine N-acyltransferase .

-

Enzymatic Specificity : Glycine conjugation favors ortho-substituted toluic acids, as seen in the preferential formation of 2-methylhippuric acid over 3-/4-methyl isomers in human studies .

Oxidative and Redox Behavior

Hippuric acid derivatives participate in redox reactions:

-

Nitrous Acid Reaction : Hippuric acid reacts with nitrous acid to form benzoyl glycolic acid (C₆H₅C(=O)OCH₂CO₂H) . Methyl-substituted analogs likely undergo similar transformations, yielding substituted benzoyl glycolic acids.

-

Radical Pathways : Phenylpyruvic acid (a precursor to hippurates) forms radical intermediates under oxidative conditions, resolved by antioxidants like ascorbate . This suggests potential redox activity in dimethylhippurates under physiological conditions.

Analytical Characterization

Collision cross-section (CCS) data for methylhippuric acids reveal structural insights:

| Compound | CCS (Ų) [M+Na] | CCS (Ų) [M-H]⁻ | Method | Source |

|---|---|---|---|---|

| 2-Methylhippuric acid | 156.6 | 153.1 | Stepped-field DT | |

| 3-/4-Methylhippuric acid | – | – | – |

These values reflect differences in molecular conformation and hydrogen-bonding capacity, critical for chromatographic separation and mass spectrometric identification .

Environmental and Biological Stability

-

Thermal Degradation : Heating hippuric acid derivatives with reagents like benzoyl chloride or acetic anhydride can yield amino acids (e.g., via Erlenmeyer–Plöchl azlactone intermediates) .

-

Urinary Excretion : Methylhippuric acids are stable in urine, with 93.4% detection rates for 2-methylhippuric acid in population studies (GM = 27.62 μg/L) .

Research Gaps and Limitations

-

No direct studies on 2,4-dimethylhippuric acid were identified. Current data rely on extrapolation from mono-methyl analogs.

-

Synthetic routes (e.g., glycine conjugation of 2,4-dimethylbenzoic acid) remain uncharacterized in the literature reviewed.

Eigenschaften

CAS-Nummer |

41859-41-0 |

|---|---|

Molekularformel |

C11H13NO3 |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

2-[(2,4-dimethylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(8(2)5-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

InChI-Schlüssel |

PODYKKYFYIONLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NCC(=O)O)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)NCC(=O)O)C |

Key on ui other cas no. |

41859-41-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.